

Nomenclature and Chemical Identifiers

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Compound of Interest

Compound Name: *Dibenzyl oxalate*

Cat. No.: *B1582983*

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Dibenzyl oxalate is an organic compound, specifically the diester formed from oxalic acid and benzyl alcohol. Its systematic IUPAC name is dibenzyl ethanedioate.^{[1][2]} It is also commonly referred to by several synonyms, including Benzyl oxalate, Oxalic acid dibenzyl ester, and Ethanedioic acid, bis(phenylmethyl) ester.^{[1][3][4][5]}

This compound is a crucial intermediate in various organic synthesis processes, particularly within the pharmaceutical and fine chemical industries.^[4] Its stable chemical properties and high purity make it a valuable building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

The key properties of **dibenzyl oxalate** are summarized below. It typically appears as a white, flaked crystalline solid.^{[2][6]}

Property	Value	Source(s)
IUPAC Name	Dibenzyl ethanedioate	[1][2]
Synonyms	Dibenzyl oxalate, Benzyl oxalate	[1][3][4]
CAS Number	7579-36-4	[1][7]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	[1][7]
Melting Point	80-82 °C	[6][7][8]
Boiling Point	235 °C @ 14 mmHg	[6][7][8]
Appearance	White flaked crystalline solid	[6]
Purity	98-99% (Typical)	[7]
InChI Key	ZYZXGWGQYNTGAU-UHFFFAOYSA-N	[1][7]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2</chem>	[1][7]

Synthesis and Purification

Dibenzyl oxalate is primarily synthesized through the esterification of oxalic acid or its derivatives with benzyl alcohol. Common precursors include oxalyl chloride, dimethyl oxalate, and oxalic acid itself.[9] The reaction with oxalyl chloride and benzyl alcohol is a direct and common route. An alternative method involves the transesterification of a simpler dialkyl oxalate, such as dimethyl oxalate, with benzyl alcohol in the presence of a suitable catalyst.[9]

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes a general laboratory-scale synthesis of **dibenzyl oxalate** from oxalic acid and benzyl alcohol using an acid catalyst and a Dean-Stark apparatus to remove water, driving the reaction to completion. This method is analogous to the synthesis of similar diesters like dibenzyl azelate.[10]

Materials and Reagents:

- Oxalic acid dihydrate (1 molar equivalent)
- Benzyl alcohol (≥ 2.2 molar equivalents)
- p-Toluenesulfonic acid (p-TSA) (catalyst, 0.05-0.1 molar equivalents)
- Toluene (solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

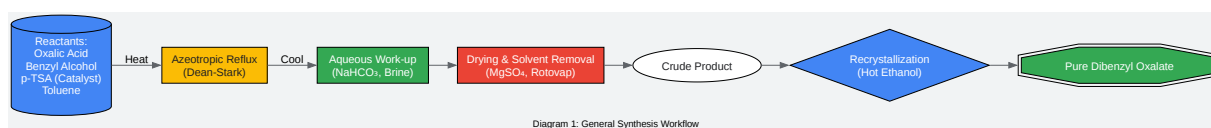
Equipment:

- Round-bottom flask
- Dean-Stark apparatus and reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Büchner funnel and vacuum filtration apparatus

Procedure:

- Reaction Setup: To a round-bottom flask, add oxalic acid dihydrate, benzyl alcohol, a catalytic amount of p-TSA, and enough toluene to ensure adequate mixing and azeotropic reflux.[\[10\]](#)

- **Azeotropic Reflux:** Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, removing water from the reaction and driving the equilibrium towards the product ester. Continue reflux until the theoretical amount of water is collected.[10]
- **Work-up:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (caution: CO_2 evolution) and brine to remove the acid catalyst and any unreacted oxalic acid.[10]
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[10]
- **Purification (Recrystallization):** The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified white crystals of **dibenzyl oxalate** by vacuum filtration.[10]



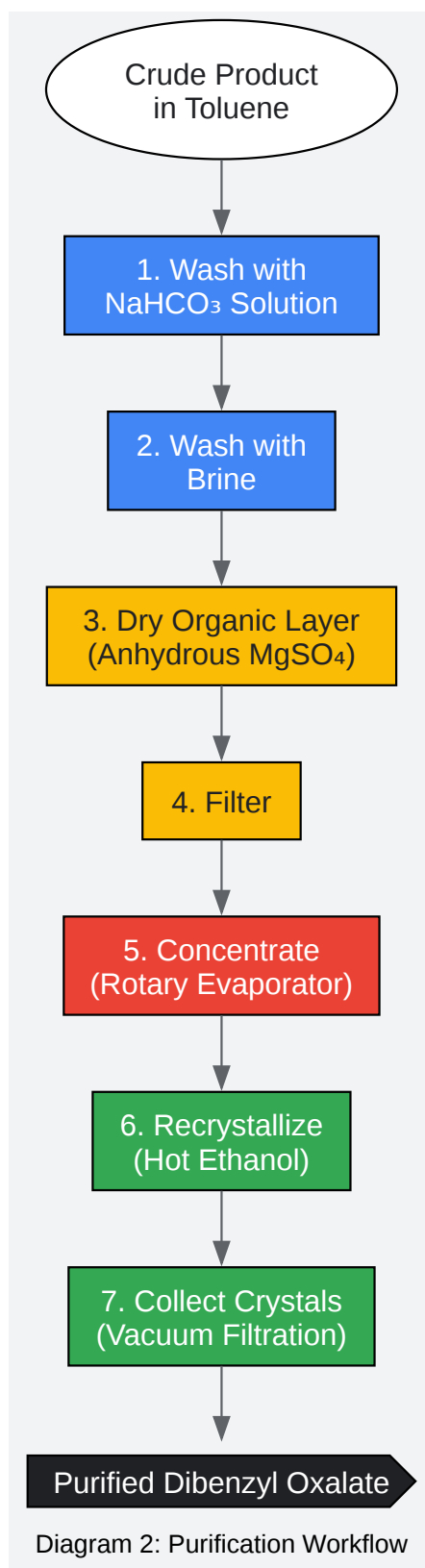
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Caption: General workflow for the synthesis of **dibenzyl oxalate**.

Applications in Research and Drug Development

Dibenzyl oxalate serves as a versatile and high-purity intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11]

- **Pharmaceutical Intermediate:** Its most significant application is as a building block in the creation of complex active pharmaceutical ingredients (APIs). The reactive ester groups allow for further functionalization and molecular elaboration. It is specifically noted as an intermediate in the synthesis of the sedative benzoylphenobarbital.^{[2][4]} Its stable structure provides a reliable scaffold for developing new antibiotics, antivirals, and other targeted therapeutic agents.
- **Drug Delivery:** The chemical properties of **dibenzyl oxalate** are being explored for potential use in drug delivery systems, where it could be part of a carrier molecule designed for controlled release of therapeutic agents.
- **Other Industrial Uses:** Beyond pharmaceuticals, **dibenzyl oxalate** is used as a sensitizer in the preparation of composite color-changing temperature fibers.^{[2][6][8]} It also has applications as an intermediate in the production of dyes and fragrances and as a plasticizer to enhance the flexibility of polymers.



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Caption: Step-by-step workflow for the purification of **dibenzyl oxalate**.

Safety and Handling

Dibenzyl oxalate is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

- Hazard Codes: Xi (Irritant).[6]
- Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2]
- Safety Statements: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[2]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[7]
- Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][6] It is classified as a combustible solid.[7]

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